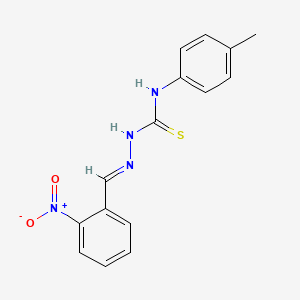
(2E)-N-(4-methylphenyl)-2-(2-nitrobenzylidene)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N-(4-méthylphényl)-2-(2-nitrobenzylidène)hydrazinecarbothioamide est un composé organique synthétique qui appartient à la classe des hydrazinecarbothioamides
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (2E)-N-(4-méthylphényl)-2-(2-nitrobenzylidène)hydrazinecarbothioamide implique généralement la réaction de condensation entre le 4-méthylphénylhydrazinecarbothioamide et le 2-nitrobenzaldéhyde. La réaction est généralement réalisée dans un solvant organique tel que l’éthanol ou le méthanol sous reflux. Le mélange réactionnel est ensuite refroidi, et le produit est isolé par filtration et purifié par recristallisation.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement des voies de synthèse similaires, mais à plus grande échelle. L’optimisation des conditions réactionnelles, telles que la température, le solvant et le temps de réaction, serait nécessaire pour maximiser le rendement et la pureté. Des réacteurs à écoulement continu et des systèmes de synthèse automatisés peuvent être utilisés pour améliorer l’efficacité et la capacité d’adaptation.
Analyse Des Réactions Chimiques
Types de réactions
(2E)-N-(4-méthylphényl)-2-(2-nitrobenzylidène)hydrazinecarbothioamide peut subir diverses réactions chimiques, notamment :
Réduction : Le groupe nitro peut être réduit en groupe amino à l’aide d’agents réducteurs tels que l’hydrogène gazeux avec un catalyseur au palladium ou le borohydrure de sodium.
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d’oxydation.
Substitution : Le fragment hydrazinecarbothioamide peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Réduction : Hydrogène gazeux avec palladium sur carbone (Pd/C) ou borohydrure de sodium dans l’éthanol.
Oxydation : Permanganate de potassium (KMnO4) ou trioxyde de chrome (CrO3) en milieu acide.
Substitution : Halogénoalcanes ou chlorures d’acyle en présence d’une base telle que la triéthylamine.
Principaux produits formés
Réduction : Formation de (2E)-N-(4-méthylphényl)-2-(2-aminobenzylidène)hydrazinecarbothioamide.
Oxydation : Formation de divers dérivés oxydés en fonction des conditions réactionnelles.
Substitution : Formation de dérivés d’hydrazinecarbothioamide substitués.
Applications de la recherche scientifique
Chimie
En chimie, (2E)-N-(4-méthylphényl)-2-(2-nitrobenzylidène)hydrazinecarbothioamide peut être utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet diverses modifications chimiques, ce qui en fait un intermédiaire précieux en synthèse organique.
Biologie
En recherche biologique, ce composé peut être étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes, anticancéreuses ou anti-inflammatoires. Les études sur son interaction avec les cibles biologiques peuvent fournir des informations sur son mécanisme d’action et son potentiel thérapeutique.
Médecine
En chimie médicinale, les dérivés de (2E)-N-(4-méthylphényl)-2-(2-nitrobenzylidène)hydrazinecarbothioamide peuvent être explorés comme candidats médicaments potentiels. Les études de relation structure-activité (SAR) peuvent aider à identifier les modifications qui améliorent ses propriétés pharmacologiques.
Industrie
Dans le secteur industriel, ce composé peut trouver des applications dans le développement de nouveaux matériaux, tels que des polymères ou des revêtements, en raison de ses propriétés chimiques uniques.
Applications De Recherche Scientifique
1-(4-METHYLPHENYL)-3-[(E)-[(2-NITROPHENYL)METHYLIDENE]AMINO]THIOUREA has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with biological targets.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
Le mécanisme d’action de (2E)-N-(4-méthylphényl)-2-(2-nitrobenzylidène)hydrazinecarbothioamide dépendrait de son application spécifique. Par exemple, s’il présente une activité antimicrobienne, il peut cibler les parois cellulaires bactériennes ou les enzymes. S’il possède des propriétés anticancéreuses, il peut interférer avec les voies de signalisation cellulaire ou induire l’apoptose dans les cellules cancéreuses. Des études détaillées sur ses cibles moléculaires et ses voies sont nécessaires pour élucider son mécanisme d’action.
Comparaison Avec Des Composés Similaires
Composés similaires
- (2E)-N-(4-méthylphényl)-2-(2-nitrobenzylidène)hydrazinecarboxamide
- Dérivés de (2E)-N-(4-méthylphényl)-2-(2-nitrobenzylidène)hydrazinecarbothioamide
Unicité
Comparé à des composés similaires, (2E)-N-(4-méthylphényl)-2-(2-nitrobenzylidène)hydrazinecarbothioamide peut présenter une réactivité chimique et une activité biologique uniques en raison de la présence du groupe nitro et de l’arrangement spécifique des groupes fonctionnels. Sa structure distincte permet des modifications ciblées et des applications dans divers domaines.
Propriétés
Formule moléculaire |
C15H14N4O2S |
|---|---|
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-3-[(E)-(2-nitrophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C15H14N4O2S/c1-11-6-8-13(9-7-11)17-15(22)18-16-10-12-4-2-3-5-14(12)19(20)21/h2-10H,1H3,(H2,17,18,22)/b16-10+ |
Clé InChI |
FLCKCDBTHAPPQI-MHWRWJLKSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=CC=C2[N+](=O)[O-] |
SMILES canonique |
CC1=CC=C(C=C1)NC(=S)NN=CC2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3E)-N-(4-chloro-2-methylphenyl)-3-[2-(naphthalen-2-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B11542007.png)
![2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate](/img/structure/B11542008.png)

![(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11542025.png)
![N-{2-[(2Z)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}-2,2-diphenylacetamide (non-preferred name)](/img/structure/B11542026.png)

![N-(2-{(2E)-2-[(1-benzyl-1H-indol-3-yl)methylidene]hydrazinyl}-2-oxoethyl)-3,4,5-trimethoxybenzamide (non-preferred name)](/img/structure/B11542034.png)
![1,1'-Hexane-1,6-diylbis[3-(1,3-benzodioxol-5-ylmethyl)urea]](/img/structure/B11542037.png)
![N-(1-{N'-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}-2-(4-hydroxyphenyl)ethyl)-3,5-dinitrobenzamide](/img/structure/B11542044.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide](/img/structure/B11542049.png)

![4-(decanoylamino)-N-{4-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11542062.png)
